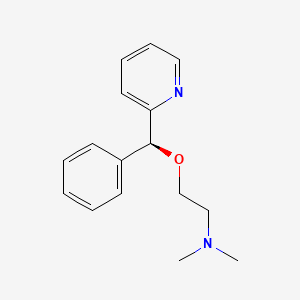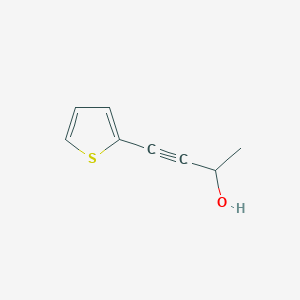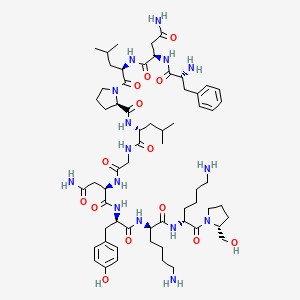
H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A family of small polypeptide growth factors that share several common features including a strong affinity for HEPARIN, and a central barrel-shaped core region of 140 amino acids that is highly homologous between family members. Although originally studied as proteins that stimulate the growth of fibroblasts this distinction is no longer a requirement for membership in the fibroblast growth factor family.
Properties
| 62031-54-3 | |
Molecular Formula |
C62H97N15O14 |
Molecular Weight |
1276.5 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |
InChI |
InChI=1S/C62H97N15O14/c1-36(2)28-45(74-60(89)50-19-13-27-77(50)62(91)49(29-37(3)4)75-59(88)48(33-52(67)81)72-54(83)42(65)30-38-14-6-5-7-15-38)55(84)68-34-53(82)69-47(32-51(66)80)58(87)73-46(31-39-20-22-41(79)23-21-39)57(86)70-43(17-8-10-24-63)56(85)71-44(18-9-11-25-64)61(90)76-26-12-16-40(76)35-78/h5-7,14-15,20-23,36-37,40,42-50,78-79H,8-13,16-19,24-35,63-65H2,1-4H3,(H2,66,80)(H2,67,81)(H,68,84)(H,69,82)(H,70,86)(H,71,85)(H,72,83)(H,73,87)(H,74,89)(H,75,88)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m1/s1 |
InChI Key |
MSJSNXQCIRMHFJ-WIRNGOBFSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2CO)NC(=O)[C@H]3CCCN3C(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


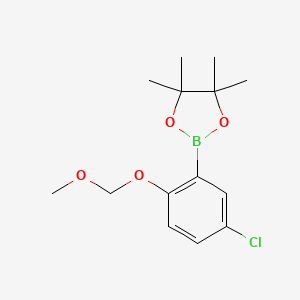
![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/no-structure.png)
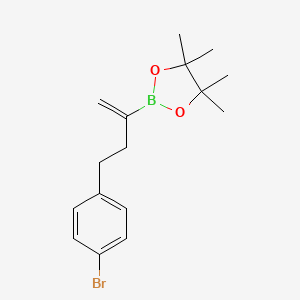
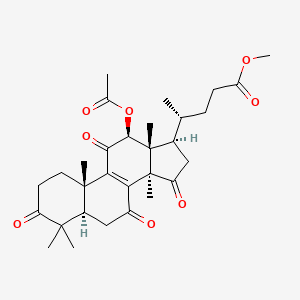
![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)

